molecular formula C18H27N3O B6040275 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine

1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine

Cat. No. B6040275
M. Wt: 301.4 g/mol
InChI Key: DVNOQMYDVHIVPK-UHFFFAOYSA-N
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Description

1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine, also known as APB, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. APB is a synthetic compound that belongs to the class of piperidine derivatives. It has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, resulting in enhanced dopamine transmission. 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine has also been shown to increase the release of dopamine from the presynaptic neuron, further contributing to its dopaminergic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine are primarily mediated by its dopaminergic activity. 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine has been shown to increase locomotor activity and improve cognitive function in animal models of Parkinson's disease and ADHD. 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine is its high affinity for the dopamine transporter, which makes it a potent and selective tool for studying dopamine transmission. 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine has also been shown to have a relatively long half-life, which allows for sustained dopaminergic effects. However, one limitation of 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine is its potential for abuse, as it has been shown to have reinforcing effects in animal models.

Future Directions

There are several potential future directions for research on 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine transporters. Another area of interest is the investigation of the long-term effects of 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine on dopamine transmission and behavior. Finally, 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine may have potential applications in the treatment of other neurological disorders such as depression and schizophrenia, which are also characterized by dopaminergic dysfunction.

Synthesis Methods

The synthesis of 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine involves the reaction of N-phenylpiperidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1'-acetyl-N-phenyl-1,4'-bipiperidin-3-amine has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement.

properties

IUPAC Name

1-[4-(3-anilinopiperidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15(22)20-12-9-18(10-13-20)21-11-5-8-17(14-21)19-16-6-3-2-4-7-16/h2-4,6-7,17-19H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNOQMYDVHIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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